Methyl 6-chloro-5-fluoropicolinate chemical properties
Methyl 6-chloro-5-fluoropicolinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 6-chloro-5-fluoropicolinate
This guide provides an in-depth analysis of Methyl 6-chloro-5-fluoropicolinate, a halogenated pyridine derivative of significant interest in agrochemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causal relationships between the molecule's structure and its chemical behavior, offering field-proven insights into its reactivity, synthesis, and application.
Molecular Structure and Physicochemical Properties
Methyl 6-chloro-5-fluoropicolinate (CAS 1214337-05-9) is a substituted pyridine-2-carboxylate.[1] The strategic placement of three distinct functional groups—a chloro group at the 6-position, a fluoro group at the 5-position, and a methyl ester at the 2-position—creates a unique electronic and steric environment that dictates its chemical properties and biological activity.
The pyridine nitrogen, along with the electron-withdrawing chloro and fluoro substituents, renders the aromatic ring electron-deficient. This electronic characteristic is a cornerstone of its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution.[2] The presence of both chlorine and fluorine is a common motif in modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity.[1][2]
Caption: Generalized SNAr mechanism at the C6 position.
3.2 Hydrolysis
Like most esters, the methyl ester group is susceptible to hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-chloro-5-fluoropicolinic acid. [2]This transformation is often a necessary step in drug development, as the carboxylic acid may be the biologically active form of the molecule or a handle for further derivatization (e.g., amide coupling). [2]Anhydrous storage conditions are recommended to prevent premature hydrolysis. [2]
Synthesis Pathway
The synthesis of Methyl 6-chloro-5-fluoropicolinate typically originates from commercially available picolinic acid or substituted pyridine precursors. A generalized, logical pathway involves sequential halogenation and final esterification.
Caption: Generalized workflow for the synthesis of the title compound.
This multi-step process allows for controlled introduction of the functional groups. [1]The specific choice of halogenating agents and reaction conditions is critical to control regioselectivity and maximize yield. For example, related syntheses of fluorinated picolinates have employed diazotization of an aminopicolinate with fluoroboric acid. [5]
Applications in Research and Development
The unique substitution pattern of Methyl 6-chloro-5-fluoropicolinate makes it a valuable compound in two major research areas.
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Agrochemicals: It is primarily investigated and used as a herbicide. [1]Its mechanism of action involves the inhibition of critical enzymes essential for plant growth. [1]The halogenated picolinate scaffold is a well-established pharmacophore for herbicides targeting acetolactate synthase (ALS), a key enzyme in the branched-chain amino acid synthesis pathway in plants. [2]* Medicinal Chemistry: In drug discovery, it serves as a versatile intermediate. [1]The halogenated pyridine core is considered a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets. [2]It is used as a starting material for synthesizing more complex molecules with potential therapeutic activity, such as kinase inhibitors or novel antibacterial agents that may function via mechanisms like DNA gyrase inhibition. [2]The ester can also act as a prodrug, which may be hydrolyzed in vivo to release the active carboxylic acid. [2]
Safety, Handling, and Storage
Disclaimer: This information is based on data for structurally similar compounds. The user must obtain and consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical.
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Hazards: Based on analogous compounds, Methyl 6-chloro-5-fluoropicolinate may cause skin irritation, serious eye irritation, and potential respiratory irritation. [3][4]* Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Keep away from heat, sparks, and open flames. [3][5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [3]Due to its susceptibility to hydrolysis, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [2]
Representative Experimental Protocol: Nucleophilic Substitution with Piperidine
This protocol provides a self-validating, step-by-step methodology for a representative SNAr reaction, a common use for this intermediate.
Objective: To synthesize Methyl 5-fluoro-6-(piperidin-1-yl)picolinate.
Materials:
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Methyl 6-chloro-5-fluoropicolinate (1.0 eq)
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Piperidine (1.2 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Methyl 6-chloro-5-fluoropicolinate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
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Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Add piperidine (1.2 eq) dropwise to the stirring suspension at room temperature.
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Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath.
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Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
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Purification - Wash: Combine the organic layers and wash sequentially with water (twice) and then with brine (once). This removes residual DMF and inorganic salts.
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Purification - Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Final Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate to isolate the pure product.
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Characterization: Confirm the structure of the product using NMR and Mass Spectrometry.
This detailed protocol ensures reproducibility and includes a clear validation step (TLC monitoring) to confirm reaction completion before proceeding to workup.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Chevron. (2023, July 26). Safety Data Sheet. Available at: [Link]
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American Chemical Society Publications. (2019, August 5). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of methyl 5-fluoropicolinate. Available at: [Link]
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PubChem. (n.d.). Methyl 6-chloropicolinate. Available at: [Link]



